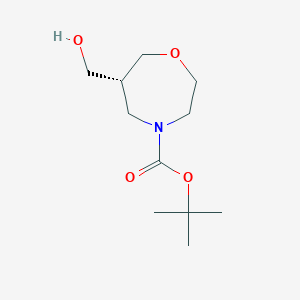![molecular formula C7H6N2OS B13340894 2-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B13340894.png)
2-Amino-5H-thiazolo[3,2-a]pyridin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5H-thiazolo[3,2-a]pyridin-5-one is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5H-thiazolo[3,2-a]pyridin-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazoles with ethyl acetoacetate in the presence of acetic or polyphosphoric acid . Another approach involves the use of nitroketene N,S-acetals in a five-component cascade reaction . These methods offer high yields and can be performed under mild reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Green chemistry approaches, such as using catalyst-free reactions and green solvents, are also being explored to make the production process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-5H-thiazolo[3,2-a]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiazolo[3,2-a]pyridines .
Wissenschaftliche Forschungsanwendungen
2-Amino-5H-thiazolo[3,2-a]pyridin-5-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Amino-5H-thiazolo[3,2-a]pyridin-5-one involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases, G-protein coupled receptors, and phosphodiesterases . The compound’s ability to bind to these targets is attributed to its unique structure, which allows it to fit into the active sites of these enzymes and receptors, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Thiazolo[3,2-a]pyrimidines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Thiazolo[4,5-b]pyridines: These derivatives also have a fused thiazole and pyridine ring but differ in the position of the nitrogen atom.
Uniqueness: 2-Amino-5H-thiazolo[3,2-a]pyridin-5-one is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to undergo various chemical modifications further enhances its versatility as a scaffold for drug development .
Eigenschaften
Molekularformel |
C7H6N2OS |
|---|---|
Molekulargewicht |
166.20 g/mol |
IUPAC-Name |
2-amino-[1,3]thiazolo[3,2-a]pyridin-5-one |
InChI |
InChI=1S/C7H6N2OS/c8-5-4-9-6(10)2-1-3-7(9)11-5/h1-4H,8H2 |
InChI-Schlüssel |
VTODUMLBVLJAFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N2C=C(SC2=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1S)-2-Amino-1-hydroxyethyl]benzonitrile](/img/structure/B13340816.png)





![2-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)ethanol](/img/structure/B13340859.png)






